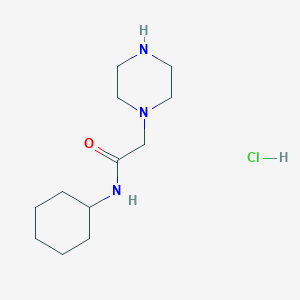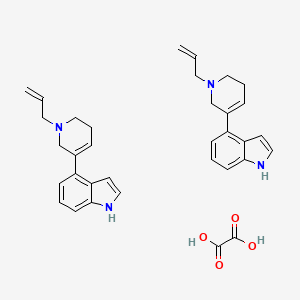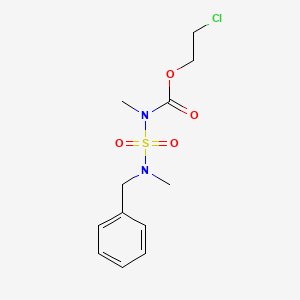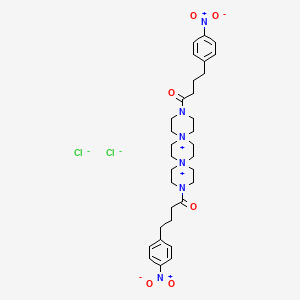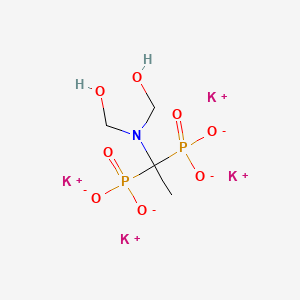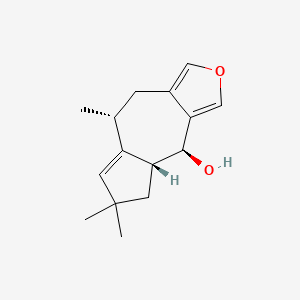
Furosardonin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furosardonin A: is a sesquiterpene compound isolated from the mushroom Russula sardonia. This compound is concentrated in the milky juice produced by the mushroom and is known for its protective properties against snails, insects, and other predators .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furosardonin A can be isolated from Russula sardonia through high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) techniques . The isolation process involves extracting the milky juice from the mushroom and then purifying the compound using HPLC.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Russula sardonia mushroom .
Chemical Reactions Analysis
Types of Reactions: Furosardonin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: Its sesquiterpene structure makes it an interesting subject for research in natural product chemistry .
Biology: In biological research, Furosardonin A has been investigated for its anti-neosporal activity. It has shown potential in preventing the invasion of Neospora caninum, a protozoan parasite, in vitro .
Medicine: While there are no current medical applications of this compound, its biological activity suggests potential for future research in developing anti-parasitic drugs.
Industry: There are no known industrial applications of this compound at this time. its protective properties against predators could inspire future applications in agriculture or pest control.
Mechanism of Action
The exact mechanism of action of Furosardonin A is not fully understood. it is believed to exert its effects by interfering with the cellular processes of Neospora caninum, thereby preventing the parasite from invading host cells .
Comparison with Similar Compounds
Sophoridane: Another sesquiterpene isolated from Sophora flavescens with anti-neosporal activity.
Tetraisopropylidene-cyclobutane: Found in Sophora flavescens and known for its biological activity.
Furanodiene: A compound from Torilis japonica with similar protective properties.
Uniqueness: Furosardonin A is unique due to its specific source, Russula sardonia, and its concentrated presence in the milky juice of the mushroom. Its protective properties against predators and potential anti-neosporal activity make it a compound of interest in various fields of research .
Properties
CAS No. |
74638-12-3 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(5R,8aR,9S)-5,7,7-trimethyl-5,8,8a,9-tetrahydro-4H-azuleno[5,6-c]furan-9-ol |
InChI |
InChI=1S/C15H20O2/c1-9-4-10-7-17-8-13(10)14(16)12-6-15(2,3)5-11(9)12/h5,7-9,12,14,16H,4,6H2,1-3H3/t9-,12-,14+/m1/s1 |
InChI Key |
VFKMKXFLOYASKK-IUPBHXKESA-N |
Isomeric SMILES |
C[C@@H]1CC2=COC=C2[C@H]([C@H]3C1=CC(C3)(C)C)O |
Canonical SMILES |
CC1CC2=COC=C2C(C3C1=CC(C3)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


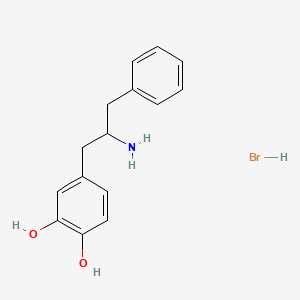
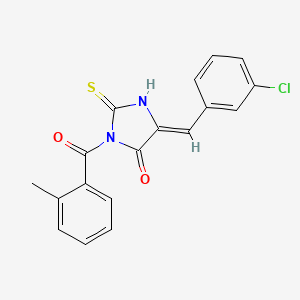
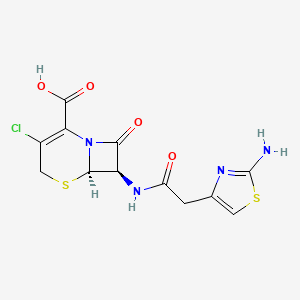
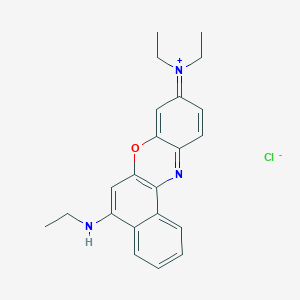
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
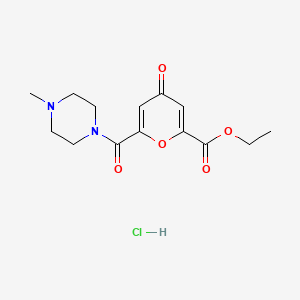
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
